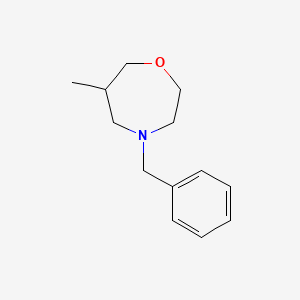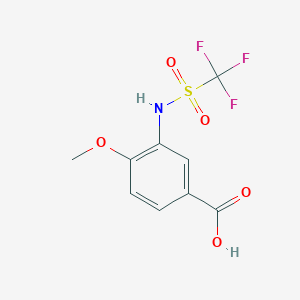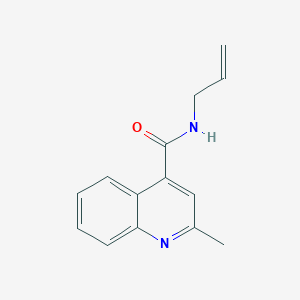
4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide, also known as BAY 11-7082, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival.
作用机制
4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide 11-7082 acts as an inhibitor of NF-κB by covalently modifying the cysteine residues of the inhibitor of κB kinase (IKK) complex, which is responsible for the activation of NF-κB. This modification prevents the phosphorylation and subsequent degradation of IκBα, which is an inhibitor of NF-κB. As a result, NF-κB is sequestered in the cytoplasm and unable to translocate to the nucleus to activate gene expression.
Biochemical and Physiological Effects:
4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide 11-7082 has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, it induces cell cycle arrest and apoptosis by regulating the expression of genes involved in these processes. In addition, it inhibits the invasion and migration of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). In immune cells, it reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory and autoimmune disorders. It also inhibits the activation and differentiation of T cells, which play a crucial role in the immune response.
实验室实验的优点和局限性
4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide 11-7082 has several advantages for lab experiments. It is a potent and specific inhibitor of NF-κB, which makes it a valuable tool for studying the role of NF-κB in various biological processes. It is also relatively stable and can be stored for extended periods without significant degradation. However, 4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide 11-7082 has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can affect the interpretation of results. In addition, it can have off-target effects on other signaling pathways, which can complicate the interpretation of data.
未来方向
4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide 11-7082 has shown promising results in preclinical studies for various diseases, and there is a growing interest in its potential therapeutic applications. Future research directions include the development of more potent and selective inhibitors of NF-κB, the optimization of dosing and administration regimens, and the evaluation of its safety and efficacy in clinical trials. In addition, further studies are needed to elucidate the molecular mechanisms underlying its effects on different cell types and tissues and to identify potential biomarkers for patient selection and monitoring.
合成方法
4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide 11-7082 can be synthesized by reacting 4-bromo-3-methylphenol with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to yield 4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide 11-7082.
科学研究应用
4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of NF-κB, which is involved in the development and progression of these diseases. In cancer, NF-κB promotes tumor growth and survival by regulating the expression of genes involved in cell proliferation, angiogenesis, and apoptosis. Inhibition of NF-κB by 4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide 11-7082 has been shown to induce apoptosis and reduce the growth and metastasis of cancer cells. In addition, 4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide 11-7082 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
属性
IUPAC Name |
4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3S/c1-9-8-11(4-7-13(9)16)15-19(17,18)12-5-2-10(14)3-6-12/h2-8,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHVYSIQIOTABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463634.png)
![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-morpholin-4-ylsulfonylphenyl)propanamide](/img/structure/B7463642.png)
![N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(phenylcarbamoylamino)propanamide](/img/structure/B7463643.png)
![N-[2-methyl-3-(tetrazol-1-yl)phenyl]-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7463647.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-2-(oxolan-2-ylmethylsulfanyl)benzamide](/img/structure/B7463655.png)

![N-[3-(2-methylpiperidin-1-yl)propyl]-5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7463673.png)

![[5-(4-Chlorophenyl)pyridin-2-yl]methanol](/img/structure/B7463705.png)
![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)
![2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole](/img/structure/B7463720.png)
![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)
